molecular formula C12H21NO5 B6180612 rac-(3R,5S)-1-[(tert-butoxy)carbonyl]-5-methoxypiperidine-3-carboxylic acid CAS No. 1922099-94-2

rac-(3R,5S)-1-[(tert-butoxy)carbonyl]-5-methoxypiperidine-3-carboxylic acid

Cat. No.: B6180612
CAS No.: 1922099-94-2
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an intriguing molecule that holds significance in various fields such as organic chemistry, pharmaceuticals, and industrial applications. The compound belongs to the class of piperidine carboxylic acids, which are known for their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,5S)-1-[(tert-butoxy)carbonyl]-5-methoxypiperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the tert-butoxycarbonyl (Boc) protective group, and methoxylation at the 5-position. Common reagents used in the synthetic process include tert-butyl dicarbonate for Boc protection and methanol for the methoxylation step. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production methods may vary but generally involve scaling up laboratory procedures to larger reactors and optimizing reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromium trioxide might be used under acidic conditions. Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions typically require nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Use in Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Use in Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways, given its structural similarity to naturally occurring substances.

Use in Medicine: Medicinal applications might include the development of new drugs, particularly those targeting neurological conditions, as piperidine derivatives are known for their effects on the central nervous system.

Use in Industry: Industrial applications could range from the synthesis of polymers and materials to the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its specific chemical structure and the context in which it is used. In biological systems, it might interact with enzymes or receptors, altering their activity. Molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. Pathways affected might involve signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison: Compared to other piperidine carboxylic acids, rac-(3R,5S)-1-[(tert-butoxy)carbonyl]-5-methoxypiperidine-3-carboxylic acid is unique due to its specific substitutions and protective groups, which confer distinct chemical properties and reactivity.

Similar Compounds: Examples of similar compounds include other Boc-protected piperidine derivatives or methoxylated piperidine carboxylic acids. Each of these compounds has its own set of applications and advantages, depending on the context of use.

So there you have it, a deep dive into the world of this compound. Whether you're a chemist, biologist, or just curious, this compound's got quite a story to tell!

Properties

CAS No.

1922099-94-2

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.